molecular formula C18H30N2 B1386867 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine CAS No. 1172787-19-7

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine

Cat. No.: B1386867
CAS No.: 1172787-19-7
M. Wt: 274.4 g/mol
InChI Key: JEACVACFFPKQHH-UHFFFAOYSA-N
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Description

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Alkylation: The resulting tetrahydroquinoline is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.

    Reductive Amination: The final step involves the reductive amination of the alkylated tetrahydroquinoline with butan-2-amine in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroquinoline derivatives, including their antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N-(2-furylmethyl)amine
  • **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
  • **N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine

Uniqueness

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butyl and butan-2-amine substituents provide unique steric and electronic properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-4-6-11-20-12-7-8-17-13-16(9-10-18(17)20)14-19-15(3)5-2/h9-10,13,15,19H,4-8,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEACVACFFPKQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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